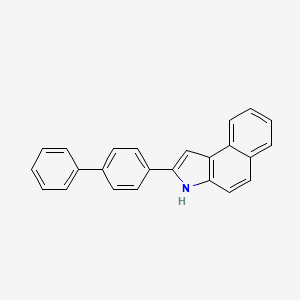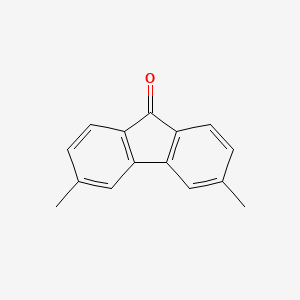
3,6-Dimethyl-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-9H-fluoren-9-one is an organic compound with the molecular formula C15H12O. It is a derivative of fluorenone, characterized by the presence of two methyl groups at the 3 and 6 positions of the fluorenone structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the methylation of fluorenone derivatives. For instance, 3,6-dibromo-9H-fluoren-9-one can be reduced at the carbonyl group with diazene monohydrate to obtain 3,6-dibromo-9H-fluorene, which is then methylated with methyl iodide to form 3,6-dibromo-9,9-dimethyl-9H-fluorene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to ensure high yield and purity of the final product. Detailed industrial processes are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carbonyl group to other functional groups.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield fluorenone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the methyl positions .
Applications De Recherche Scientifique
3,6-Dimethyl-9H-fluoren-9-one has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 3,6-Dimethyl-9H-fluoren-9-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluoren-9-one: The parent compound without methyl groups.
3,6-Dibromo-9H-fluoren-9-one: A brominated derivative.
3,6-Dimethylfluoren-9-one: A similar compound with different substitution patterns
Uniqueness
3,6-Dimethyl-9H-fluoren-9-one is unique due to the presence of methyl groups at the 3 and 6 positions, which influence its chemical reactivity and physical properties. These modifications can enhance its stability, solubility, and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
41140-00-5 |
|---|---|
Formule moléculaire |
C15H12O |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
3,6-dimethylfluoren-9-one |
InChI |
InChI=1S/C15H12O/c1-9-3-5-11-13(7-9)14-8-10(2)4-6-12(14)15(11)16/h3-8H,1-2H3 |
Clé InChI |
WAURBCLFVFQWJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


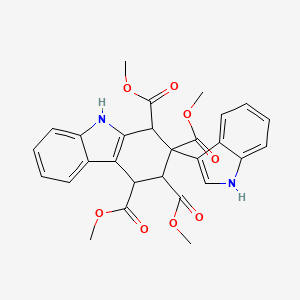

![7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B14673156.png)



![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N-diethyl-2-methylbenzene-1-sulfonamide](/img/structure/B14673180.png)
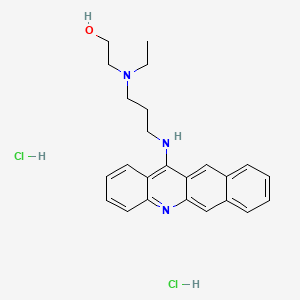
![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
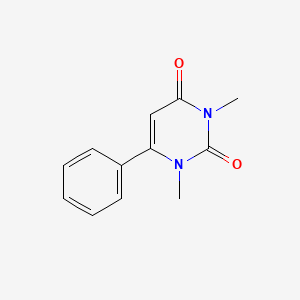

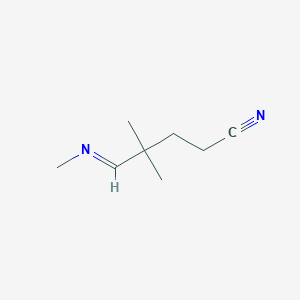
![N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine](/img/structure/B14673228.png)
